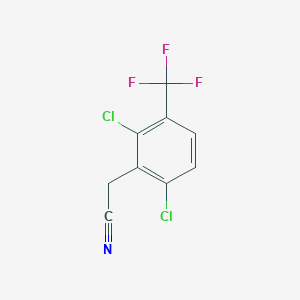

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile

Description

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile (CAS: 257876-07-6) is a halogenated aromatic nitrile featuring chlorine substituents at the 2- and 6-positions of the benzene ring, a trifluoromethyl (-CF₃) group at the 3-position, and an acetonitrile (-CH₂CN) side chain. This compound is structurally distinct due to the electron-withdrawing effects of both chlorine and the -CF₃ group, which influence its reactivity and physicochemical properties. It has been historically used in agrochemical and pharmaceutical research as a precursor for synthesizing herbicides and bioactive molecules .

Recent data indicate that this compound is listed as discontinued by suppliers like CymitQuimica (as of 2025), though historical catalogs (e.g., Alfa, 2013–2015) note its availability in 97% purity (250 mg/1g formats) .

Properties

IUPAC Name |

2-[2,6-dichloro-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)8(11)5(7)3-4-15/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZHSZBBCOUAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Method

A representative and practical preparation method was described in a Chinese patent (CN104447402A), which, although focused on a closely related trifluoromethyl phenylacetonitrile, provides a robust framework adaptable for 2,6-dichloro substitution patterns.

Starting Materials and Reagents

- p-Aminophenylacetonitrile (or appropriately substituted aminophenylacetonitrile)

- tert-Butyl peroxide (oxidizing agent)

- Sodium trifluoromethanesulfinate (source of trifluoromethyl group)

- Sulfuric acid (acid catalyst for diazotization)

- Sodium nitrite (for diazotization)

- Hypophosphorous acid (reducing agent)

- Vinyl acetate (extraction solvent)

Stepwise Procedure

| Step | Conditions & Reagents | Outcome |

|---|---|---|

| Trifluoromethylation | Mix aminophenylacetonitrile, tert-butyl peroxide, sodium trifluoromethanesulfinate at room temperature; stir for 2–4 hours. | Formation of intermediate 3-trifluoromethyl-4-aminophenylacetonitrile in ethyl acetate solution. |

| Diazotization | Concentrate ethyl acetate solution; add water and sulfuric acid; cool to 0°C; add sodium nitrite solution dropwise; stir 30 min. | Formation of diazonium salt intermediate. |

| Reduction | Add hypophosphorous acid dropwise at 0–5°C; stir 1 hour; extract with vinyl acetate; remove solvent under reduced pressure; vacuum distillation at 92–93°C/4 mmHg. | Isolation of m-trifluoromethyl benzyl cyanide product with yields up to 85%. |

Representative Experimental Data

| Embodiment | Aminophenylacetonitrile (g, mol) | tert-Butyl Peroxide (g, mol) | Sodium Trifluoromethanesulfinate (g, mol) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 33 (0.25) | 45 (0.5) | 78 (0.5) | 85.4 | Room temperature, 4 h reaction |

| 2 | 33 (0.25) | 112.5 (1.25) | 195 (1.25) | 69.2 | Room temperature, 2.5 h reaction |

| 3 | 33 (0.25) | 22.5 (0.25) | 39 (0.25) | 54.5 | 55–60°C, 2 h reaction |

| 4 | 33 (0.25) | 45 (0.5) | 78 (0.5) | 78.9 | 15–20°C, 4 h reaction |

| 5 | 33 (0.25) | 45 (0.5) | 58.5 (0.375) | Not specified | Room temperature, 4 h reaction |

Note: These data are from closely related trifluoromethyl phenylacetonitrile syntheses and can be adapted for 2,6-dichloro substitution with appropriate starting materials and conditions.

Process Advantages and Industrial Applicability

- High Yield and Purity: The method achieves yields up to 85% with minimal side-products.

- Environmental Considerations: The solvents used (ethyl acetate, water) are recoverable by distillation, and waste generation is minimized.

- Scalability: The reactions proceed under mild conditions (0–60°C), enabling industrial scale-up.

- Regioselectivity: The diazotization and trifluoromethylation steps are highly selective, preserving the chlorine substituents.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Reaction Temperature | 0–60°C | Adjusted per step for optimal yield |

| Reaction Time | 2–4 hours | Longer times favor higher conversion |

| Solvent | Ethyl acetate, water | Used for extraction and reaction medium |

| Yield | 54.5% to 85.4% | Varies with reagent ratios and conditions |

| Purification | Vacuum distillation at ~92°C/4 mmHg | Efficient isolation of product |

| Key Reagents | tert-Butyl peroxide, sodium trifluoromethanesulfinate, sodium nitrite, hypophosphorous acid | Critical for trifluoromethylation and reduction |

Additional Research Findings and Notes

- The trifluoromethyl group significantly influences the chemical and biological properties of the compound due to its electronegativity and bond strength.

- The presence of 2,6-dichloro substituents enhances the compound's stability and reactivity profile for further synthetic transformations.

- Alternative methods such as direct fluorination or use of fluorinated building blocks are less common due to cost and complexity.

- The diazotization-reduction sequence is a classical and reliable route to convert aromatic amines to nitriles, adaptable to various substitution patterns.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Catalysts: Catalysts such as palladium or copper are often used to facilitate these reactions.

Major Products

Substituted Derivatives: The primary products of substitution reactions are derivatives where the chlorine atoms are replaced by other functional groups.

Oxidized or Reduced Forms: Depending on the reaction conditions, the compound can be converted into various oxidized or reduced forms.

Scientific Research Applications

Chemistry

Intermediate in Synthesis: 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals due to its unique chemical properties.

Industry

Mechanism of Action

Molecular Targets and Pathways

Interaction with Enzymes: The compound can interact with specific enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in halogen positioning, substituent groups, or functional moieties. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

Market and Research Implications

- Discontinuation Challenges : The discontinued status of this compound may necessitate substitution with analogs like 2-(2,4-Dichlorophenyl)acetonitrile (similarity score: 0.97) or custom synthesis routes .

- Fluorinated Alternatives : Compounds such as 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile (CAS: 1092461-09-0) offer modified electronic profiles but introduce fluorine, which may alter bioavailability and toxicity profiles .

Biological Activity

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile (commonly referred to as DCTFPA) is an organic compound with the molecular formula . It features two chlorine atoms and a trifluoromethyl group attached to a benzene ring, along with an acetonitrile group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

- Molecular Formula :

- IUPAC Name : 2-[2,6-dichloro-3-(trifluoromethyl)phenyl]acetonitrile

- InChI Key : JEZHSZBBCOUAKH-UHFFFAOYSA-N

DCTFPA is believed to interact with specific molecular targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing ability, potentially increasing its interaction with biological macromolecules.

Molecular Targets

- Enzymatic Interactions : DCTFPA may inhibit or activate enzymes, leading to changes in cellular processes. For instance, similar compounds have shown effectiveness in inhibiting 5-hydroxytryptamine (5-HT) uptake, which is crucial for neurotransmission .

Biological Activity

Research indicates that DCTFPA exhibits notable biological activities, including:

- Anticancer Properties : Preliminary studies have suggested that DCTFPA may possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated significant antiproliferative activity against A549 (lung cancer), HT-29 (colon cancer), and other cell lines .

- Pharmaceutical Applications : The compound is being investigated for its potential in drug development. Its unique chemical properties allow it to serve as an intermediate in synthesizing more complex organic molecules that may have therapeutic applications.

Cytotoxicity Studies

A study conducted on benzofuran derivatives, which included DCTFPA analogs, assessed cytotoxicity against several human cancer cell lines. The results indicated that introducing specific substituents (like trifluoromethyl groups) significantly enhanced the anticancer activity of these compounds compared to their non-fluorinated counterparts .

| Compound | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| DCTFPA | A549 | 15 | Significant growth inhibition observed |

| DCTFPA | HT-29 | 12 | Enhanced cytotoxicity compared to controls |

| DCTFPA | B-16 | 18 | Moderate activity noted |

Synthesis and Derivative Studies

DCTFPA serves as an important intermediate in synthesizing various pharmaceuticals. The trifluoromethyl group is particularly valuable due to its ability to modulate biological activity. A review of FDA-approved drugs highlighted the importance of trifluoromethyl-containing drugs in enhancing pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For analogs like 3,5-Difluorophenylacetonitrile, fluorination steps using reagents such as HF or KF under controlled temperatures (0–6°C) are critical to avoid side reactions . Optimization includes adjusting stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂) and using catalysts like AlCl₃ to enhance regioselectivity. Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) improves yield and purity. Reaction monitoring via TLC or GC-MS ensures intermediate stability .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and absence of byproducts.

- FT-IR to verify nitrile (C≡N) stretching (~2240 cm⁻¹) and C-F/C-Cl vibrations.

- HPLC/GC-MS for purity assessment (>97% by area normalization) .

- Elemental analysis to validate molecular formula (C₉H₅Cl₂F₃N). Calorimetry (DSC/TGA) assesses thermal stability .

Q. What safety protocols are critical when handling halogenated phenylacetonitriles like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and EN14387-certified respirators to avoid dermal/ocular exposure and inhalation .

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Ventilation : Use fume hoods for synthesis and handling. Neutralize spills with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What experimental approaches can elucidate the electronic effects of chlorine and trifluoromethyl substituents on the nitrile group's reactivity?

- Methodological Answer :

- Electrochemical Studies : Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing substituents .

- Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density distribution and predict nucleophilic attack sites .

- Kinetic Studies : Compare reaction rates with non-halogenated analogs under nucleophilic conditions (e.g., Grignard reactions) .

Q. How can researchers address discrepancies in reported reaction pathways involving halogenated phenylacetonitriles under nucleophilic addition?

- Methodological Answer :

- Controlled Replication : Systematically vary solvents (polar aprotic vs. protic), temperatures, and nucleophile concentrations to identify dominant pathways .

- Isotopic Labeling : Use ¹⁵N-labeled nitriles to track reaction intermediates via NMR or mass spectrometry .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 3,5-Difluorophenylacetonitrile) to isolate substituent-specific effects .

Q. In designing materials science applications, what techniques evaluate the thermal stability and photophysical properties of derivatives?

- Methodological Answer :

- Thermal Analysis : TGA for decomposition thresholds (>250°C for trifluoromethyl analogs) and DSC for phase transitions .

- Photophysical Characterization : UV-Vis spectroscopy to assess absorption maxima shifts in solvents of varying polarity (solvatochromism). Fluorescence quantum yield measurements using integrating spheres .

- Aggregation Studies : Monitor AIE (aggregation-induced emission) by varying solvent-water ratios and analyzing emission intensity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.